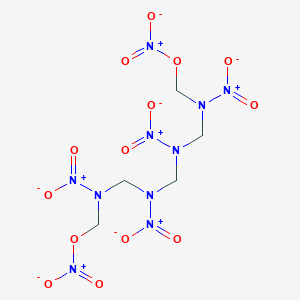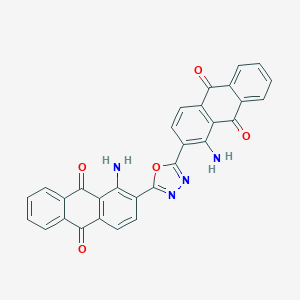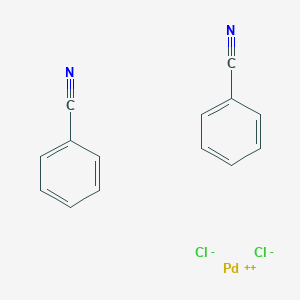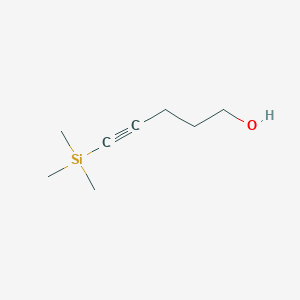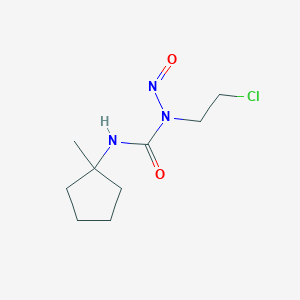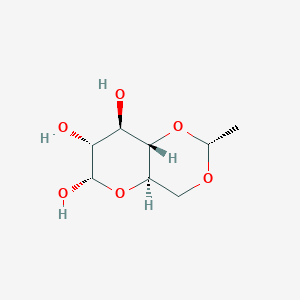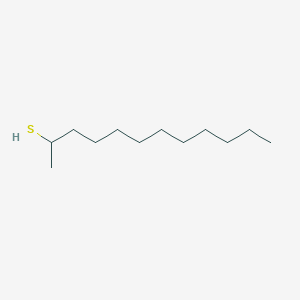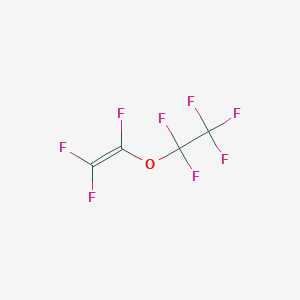
1-(Phenylthio)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylthio)anthraquinone (PTAQ) is a synthetic compound that belongs to the class of anthraquinone derivatives. PTAQ is widely used in scientific research as a fluorescence probe due to its unique spectroscopic properties. The compound exhibits strong absorption in the UV range and emits fluorescence in the visible range, making it an ideal tool for various biochemical and physiological studies.
作用机制
The mechanism of action of 1-(Phenylthio)anthraquinone is based on its ability to interact with biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. 1-(Phenylthio)anthraquinone has a high affinity for hydrophobic regions, such as the lipid bilayer of cell membranes, and can be used to label specific regions of the membrane.
生化和生理效应
1-(Phenylthio)anthraquinone has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound has been used to study the effects of various drugs and toxins on cells and tissues. 1-(Phenylthio)anthraquinone has also been used to study the role of lipids and proteins in various diseases, such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using 1-(Phenylthio)anthraquinone in laboratory experiments include its high sensitivity, low toxicity, and ease of use. 1-(Phenylthio)anthraquinone can be used in a variety of experimental conditions, including live-cell imaging and high-throughput screening. However, 1-(Phenylthio)anthraquinone has some limitations, such as its photobleaching and phototoxicity under prolonged exposure to light.
未来方向
The future directions for 1-(Phenylthio)anthraquinone research include the development of new derivatives with improved spectroscopic properties and the application of 1-(Phenylthio)anthraquinone in new areas of research, such as drug discovery and diagnostics. 1-(Phenylthio)anthraquinone can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways.
Conclusion:
In conclusion, 1-(Phenylthio)anthraquinone is a versatile and valuable tool for scientific research, with a wide range of applications in biochemistry, cell biology, and physiology. The compound's unique spectroscopic properties make it an ideal tool for studying various biological processes, and its ease of use and low toxicity make it a popular choice for many research laboratories. With continued research and development, 1-(Phenylthio)anthraquinone has the potential to become an even more valuable tool for scientific discovery and innovation.
科学研究应用
1-(Phenylthio)anthraquinone has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and spectroscopy. The compound is commonly used to study the localization and trafficking of proteins and lipids in cells. 1-(Phenylthio)anthraquinone has also been used to study the dynamics of membrane fusion and fission, as well as the activity of ion channels and transporters.
属性
CAS 编号 |
13354-35-3 |
|---|---|
产品名称 |
1-(Phenylthio)anthraquinone |
分子式 |
C20H12O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H |
InChI 键 |
FPRGJFFNVANESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
其他 CAS 编号 |
13354-35-3 |
同义词 |
1-(phenylthio)anthraquinone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

